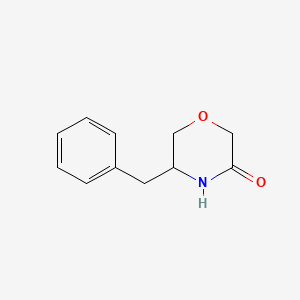

5-Benzylmorpholin-3-one

CAS No.: 1052210-00-0

Cat. No.: VC8044023

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052210-00-0 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 |

| IUPAC Name | 5-benzylmorpholin-3-one |

| Standard InChI | InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |

| Standard InChI Key | PXPFDUZBGQDAEP-UHFFFAOYSA-N |

| SMILES | C1C(NC(=O)CO1)CC2=CC=CC=C2 |

| Canonical SMILES | C1C(NC(=O)CO1)CC2=CC=CC=C2 |

Introduction

Structural Characteristics of 5-Benzylmorpholin-3-one

Molecular Architecture

The compound’s core structure consists of a six-membered morpholine ring, where one oxygen atom is replaced by a ketone group at position 3. The stereochemistry at position 5 is defined by the (S)-configuration, as evidenced by its IUPAC name: (5S)-5-benzylmorpholin-3-one . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.23 g/mol |

| SMILES Notation | |

| InChI Key | PXPFDUZBGQDAEP-JTQLQIEISA-N |

The benzyl group enhances lipophilicity, influencing the compound’s solubility and reactivity .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

NMR: Signals at δ 3.25 ppm (m, 2H, CHO), 4.61 ppm (s, 2H, CHPh), and aromatic protons at δ 7.29 ppm .

-

NMR: Peaks corresponding to the carbonyl (δ 166.90 ppm) and benzyl carbons (δ 127.84–136.27 ppm) .

Collision cross-section (CCS) predictions for adducts such as [M+H] (142.1 Ų) and [M+Na] (155.1 Ų) aid in mass spectrometry-based identification .

Synthesis and Reactivity

Synthetic Routes

The most efficient synthesis involves N-alkylation of morpholin-3-one with benzyl bromide under basic conditions :

Procedure:

-

Dissolve morpholin-3-one in -dimethylformamide (DMF).

-

Add sodium hydride (NaH) at 0°C, followed by benzyl bromide.

-

Stir at room temperature for 16 hours.

-

Purify via flash chromatography (40% acetone in pentane).

Yield: Near-quantitative (100%) .

Reactivity Profile

5-Benzylmorpholin-3-one participates in phosphorylation reactions to yield bioactive derivatives:

-

Phosphonate Formation: Reacts with diethyl phosphite and phosphoryl chloride to generate tetraethyl -benzylmorpholyl-3,3-bisphosphonate .

-

Hydrolysis Sensitivity: The C–P bond in bisphosphonates is labile under acidic conditions, leading to degradation products like -ethyl-2-aminoethylglycine .

Applications in Medicinal Chemistry

Bisphosphonate Derivatives

The compound’s bisphosphonate analogs exhibit potential as:

-

Antiresorptive Agents: Analogous to zoledronic acid, targeting bone disorders .

-

Enzyme Inhibitors: Phosphonate groups mimic phosphate moieties, inhibiting phosphatases and kinases .

Building Block for Heterocycles

5-Benzylmorpholin-3-one serves as a precursor for:

-

Triazole-Morpholine Hybrids: E.g., 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine, explored for antimicrobial activity .

-

Dehydrophosphonates: Used in radical-mediated reactions for novel drug scaffolds .

Recent Research Advances

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective synthesis using chiral catalysts to access (R)- and (S)-isomers for structure-activity studies .

Computational Modeling

Density functional theory (DFT) studies predict the compound’s interaction with biological targets, such as the vitamin D receptor .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume